molecular formula C10H11ClF3N B7948624 (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B7948624
M. Wt: 237.65 g/mol
InChI Key: WBVQXVPOXWEREQ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction.

    Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Resolution of Enantiomers: The (S)-enantiomer can be separated from the racemic mixture using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different biological activity.

    5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine: Lacks the hydrochloride salt, affecting its solubility and stability.

    5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.

Uniqueness

(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14;/h2-3,5,9H,1,4,14H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQXVPOXWEREQ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.